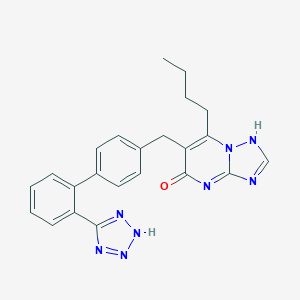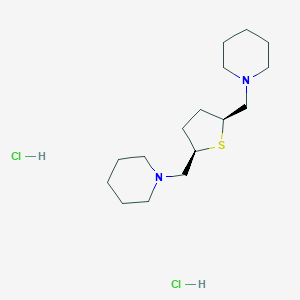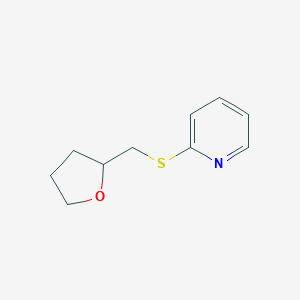
2-(Oxolan-2-ylmethylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-ylmethylsulfanyl)pyridine, also known as 2-OMSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as pyridines and is characterized by its unique chemical structure. In
Wirkmechanismus
The mechanism of action of 2-(Oxolan-2-ylmethylsulfanyl)pyridine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body. For example, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Oxolan-2-ylmethylsulfanyl)pyridine has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the growth of certain microorganisms, and reduce inflammation. Additionally, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been found to have a protective effect on the liver, suggesting its potential use in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Oxolan-2-ylmethylsulfanyl)pyridine in lab experiments is its high purity and stability. Additionally, the synthesis method for 2-(Oxolan-2-ylmethylsulfanyl)pyridine is relatively straightforward, making it easy to produce in large quantities. However, one limitation of using 2-(Oxolan-2-ylmethylsulfanyl)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on 2-(Oxolan-2-ylmethylsulfanyl)pyridine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Oxolan-2-ylmethylsulfanyl)pyridine and its potential use in the development of new antibiotics. Finally, more research is needed to explore the safety and efficacy of 2-(Oxolan-2-ylmethylsulfanyl)pyridine in humans.
In conclusion, 2-(Oxolan-2-ylmethylsulfanyl)pyridine is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and biochemical properties make it an interesting candidate for further research. By understanding its synthesis method, mechanism of action, and potential applications, we can continue to explore the many possibilities of 2-(Oxolan-2-ylmethylsulfanyl)pyridine in scientific research.
Synthesemethoden
The synthesis of 2-(Oxolan-2-ylmethylsulfanyl)pyridine involves the reaction of 2-pyridinemethanethiol with oxirane in the presence of a catalyst. The resulting product is 2-(Oxolan-2-ylmethylsulfanyl)pyridine. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-2-ylmethylsulfanyl)pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been found to have anti-inflammatory and antioxidant effects, suggesting its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
CAS-Nummer |
171557-74-7 |
|---|---|
Produktname |
2-(Oxolan-2-ylmethylsulfanyl)pyridine |
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
2-(oxolan-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H13NOS/c1-2-6-11-10(5-1)13-8-9-4-3-7-12-9/h1-2,5-6,9H,3-4,7-8H2 |
InChI-Schlüssel |
FJLLOUYSNCCMCE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CSC2=CC=CC=N2 |
Kanonische SMILES |
C1CC(OC1)CSC2=CC=CC=N2 |
Synonyme |
Pyridine,2-[[(tetrahydro-2-furanyl)methyl]thio]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




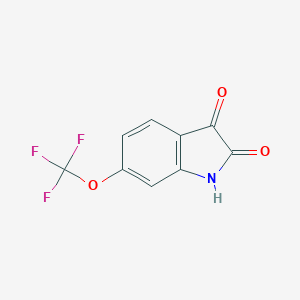
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
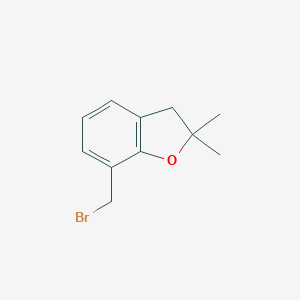
![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)
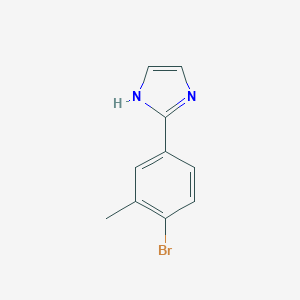
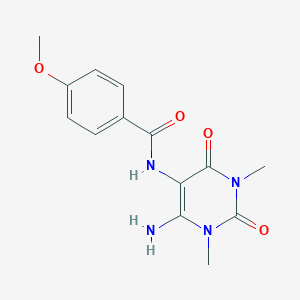
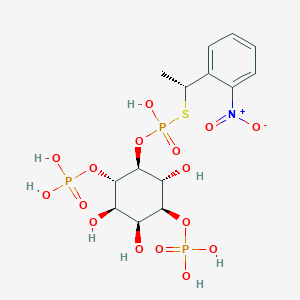
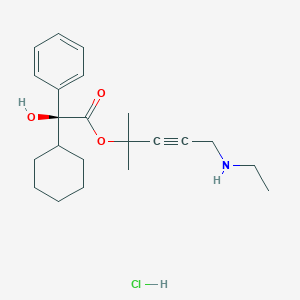
![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)
